Selonsertib hydrochloride

Description

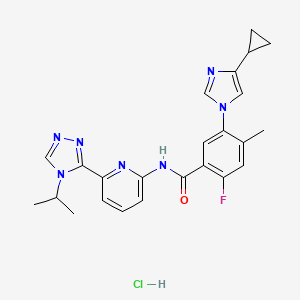

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN7O.ClH/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16;/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKKBHINKKMQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448428-05-4 | |

| Record name | Selonsertib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SELONSERTIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A24IO3O2HW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Selonsertib: A Technical Guide to a Selective ASK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selonsertib (formerly GS-4997) is an investigational small molecule that acts as a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a crucial role in cellular responses to stress.[3][4] Under conditions of oxidative stress, endoplasmic reticulum stress, or inflammatory cytokine signaling, ASK1 becomes activated and initiates downstream signaling cascades that promote inflammation, apoptosis (programmed cell death), and fibrosis.[3][5] Given its central role in these pathological processes, ASK1 has been identified as a promising therapeutic target for a variety of diseases characterized by fibrosis and inflammation, including nonalcoholic steatohepatitis (NASH), diabetic kidney disease (DKD), and pulmonary fibrosis.[4][6][7] Selonsertib was developed to specifically block the activity of ASK1 and thereby mitigate these disease processes.[6]

Mechanism of Action

Selonsertib functions as an ATP-competitive inhibitor of ASK1.[6][8] It binds to the ATP-binding site within the catalytic domain of the ASK1 enzyme.[6][8] This competitive inhibition prevents the phosphorylation of ASK1's downstream substrates, primarily the mitogen-activated protein kinases (MAPKs) p38 and c-Jun N-terminal kinase (JNK).[3][9] By blocking the activation of the p38 and JNK pathways, Selonsertib effectively interrupts the signaling cascade that leads to inflammation, apoptosis, and the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[9][10]

Caption: Selonsertib competitively inhibits ASK1 activity.

ASK1 Signaling Pathway

The ASK1 signaling pathway is a key transducer of cellular stress signals. Under normal physiological conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx).[4][6] The presence of reactive oxygen species (ROS) or other stress signals, such as TNF-α, leads to the oxidation of Trx, causing its dissociation from ASK1.[4] This dissociation allows ASK1 to homodimerize and autophosphorylate, leading to its activation. Activated ASK1 then phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[3] The activation of these pathways culminates in apoptosis and the expression of pro-inflammatory and pro-fibrotic genes.

References

- 1. gilead.com [gilead.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ASK1 Regulates Bleomycin-induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 7. atsjournals.org [atsjournals.org]

- 8. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. inha.elsevierpure.com [inha.elsevierpure.com]

The ASK1 Signaling Pathway: A Key Regulator of Stress and a Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It functions as a key sensor for a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[2][3][4] Activation of ASK1 triggers a downstream signaling cascade, primarily through the p38 and c-Jun N-terminal kinase (JNK) pathways, which ultimately orchestrates cellular responses such as apoptosis, inflammation, and differentiation.[2][5] Given its central role in stress-induced pathologies, the ASK1 pathway has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][6] This technical guide provides a comprehensive overview of the ASK1 signaling pathway, its mechanism of action, and a detailed examination of selonsertib, a selective ASK1 inhibitor. We will delve into the quantitative results from clinical trials of selonsertib, detailed experimental protocols for studying the ASK1 pathway, and visual representations of the signaling cascade and experimental workflows.

The Apoptosis Signal-regulating Kinase 1 (ASK1) Pathway

The ASK1 pathway is an evolutionarily conserved signaling module that plays a pivotal role in the cellular response to stress.[7] It is a three-tiered kinase cascade, typical of MAPK pathways, consisting of a MAP3K (ASK1), a MAP2K (MKK3/6 and MKK4/7), and a MAPK (p38 and JNK).[2][3]

Mechanism of ASK1 Activation

Under basal conditions, ASK1 is maintained in an inactive state through its association with the reduced form of thioredoxin (Trx).[8] Trx binds to the N-terminal coiled-coil domain of ASK1, preventing its homodimerization and subsequent activation.[1]

A variety of stressors can trigger the activation of ASK1:

-

Oxidative Stress: Reactive oxygen species (ROS) are potent activators of ASK1.[2] ROS oxidize Trx, leading to its dissociation from ASK1.[9][10] This allows ASK1 to homo-oligomerize, leading to autophosphorylation at Threonine-845 in its activation loop, a critical step for its kinase activity.[11]

-

ER Stress: The accumulation of unfolded proteins in the endoplasmic reticulum triggers the unfolded protein response (UPR). One of the key sensors of the UPR, IRE1, can recruit TNF receptor-associated factor 2 (TRAF2), which in turn interacts with and activates ASK1.[12]

-

Inflammatory Cytokines: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can activate ASK1.[2][12] The TNF receptor recruits TRAF proteins, such as TRAF2 and TRAF6, which promote ASK1 activation.[2][12][13]

Downstream Signaling

Once activated, ASK1 phosphorylates and activates two major downstream MAP2K families:

-

MKK4 and MKK7: These kinases, in turn, phosphorylate and activate the c-Jun N-terminal kinases (JNKs).[2]

-

MKK3 and MKK6: These kinases phosphorylate and activate the p38 MAPKs.[2]

Activated JNK and p38 are themselves serine/threonine kinases that phosphorylate a wide array of substrate proteins, including transcription factors, leading to changes in gene expression and cellular responses such as:

-

Apoptosis: Sustained activation of the ASK1-JNK/p38 axis can lead to programmed cell death, primarily through the mitochondria-dependent caspase activation pathway.[8][14]

-

Inflammation: The pathway plays a crucial role in the production of pro-inflammatory cytokines.[2]

-

Cell Differentiation and Proliferation: Depending on the cellular context, the ASK1 pathway can also influence cell differentiation and proliferation.[2]

Selonsertib: A Selective ASK1 Inhibitor

Selonsertib (formerly GS-4997) is an orally bioavailable, small-molecule inhibitor of ASK1.[6] It acts as an ATP-competitive inhibitor, binding to the catalytic kinase domain of ASK1 and preventing its phosphorylation and subsequent activation.[6][10] By blocking ASK1 activity, selonsertib aims to suppress the downstream activation of JNK and p38, thereby mitigating the cellular processes of inflammation, apoptosis, and fibrosis.[10]

Clinical Development and Efficacy Data

Selonsertib was investigated as a potential treatment for non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by inflammation and fibrosis. However, Phase 3 clinical trials, STELLAR-3 and STELLAR-4, did not meet their primary endpoints.

Table 1: Summary of Phase 3 STELLAR-3 and STELLAR-4 Trial Results for Selonsertib

| Trial | Patient Population | Treatment Arms | Primary Endpoint (Week 48) | Results |

| STELLAR-3 | Bridging Fibrosis (F3) due to NASH (n=802) | Selonsertib 18 mg, Selonsertib 6 mg, Placebo | ≥1-stage improvement in fibrosis without worsening of NASH | 9.3% (18 mg, p=0.42 vs placebo), 12.1% (6 mg, p=0.93 vs placebo), 13.2% (placebo)[15] |

| STELLAR-4 | Compensated Cirrhosis (F4) due to NASH (n=877) | Selonsertib 18 mg, Selonsertib 6 mg, Placebo | ≥1-stage improvement in fibrosis without worsening of NASH | 14.4% (18 mg, p=0.56 vs placebo), 12.5% (6 mg, p=1.00 vs placebo), 12.8% (placebo)[3] |

Despite promising results in a Phase 2 trial where selonsertib showed anti-fibrotic activity in patients with NASH and stage 2-3 fibrosis, the larger Phase 3 trials failed to demonstrate a significant effect of selonsertib monotherapy on fibrosis improvement.[7][11][12][14][16][17]

Table 2: Key Findings from the Phase 2 Trial of Selonsertib in NASH

| Endpoint (Week 24) | Selonsertib 18 mg ± Simtuzumab | Selonsertib 6 mg ± Simtuzumab | Simtuzumab Alone |

| Fibrosis Improvement ≥1 Stage | 43% (n=13/30)[11][12] | 30% (n=8/27)[11][12] | 20% (n=2/10)[11][12] |

| Progression to Cirrhosis | 3% (n=1/30)[11] | 7% (n=2/27)[11] | 20% (n=2/10)[11] |

| ≥15% Reduction in Liver Stiffness (MRE) | 20% (n=5/25)[12] | 32% (n=7/22)[12] | 0% (n=0/7)[12] |

| ≥30% Reduction in Liver Fat (MRI-PDFF) | 26% (n=8/31)[12] | 13% (n=3/24)[12] | 10% (n=1/10)[12] |

MRE: Magnetic Resonance Elastography; MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction.

Although the Phase 3 trials were disappointing, the data generated from these large studies, including extensive biomarker analysis, will contribute to a better understanding of NASH and inform future drug development programs.[3]

Experimental Protocols for Studying the ASK1 Pathway

Investigating the ASK1 signaling pathway and the effects of inhibitors like selonsertib requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro ASK1 Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on ASK1 kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[18][19] The amount of ADP is directly proportional to the kinase activity.

Protocol:

-

Reagents: Recombinant human ASK1 enzyme, Myelin Basic Protein (MBP) as a substrate, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

-

Reaction Setup: In a 384-well plate, combine the ASK1 enzyme, MBP substrate, and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[18]

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., selonsertib) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes.

-

-

Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the ASK1 activity.

-

Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of kinase activity against the inhibitor concentration.

Western Blotting for Detection of Downstream Pathway Activation

This technique is used to assess the phosphorylation status of key downstream targets of ASK1, such as p38 and JNK, in cells or tissues.

Principle: Western blotting uses specific antibodies to detect the phosphorylated (active) forms of proteins separated by size via gel electrophoresis.

Protocol:

-

Cell Treatment: Culture cells (e.g., HEK293 or primary cells) and treat them with a stressor (e.g., H2O2 or TNF-α) in the presence or absence of the ASK1 inhibitor for a specific duration.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38 (p-p38) and JNK (p-JNK), as well as antibodies for total p38 and JNK as loading controls, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

Co-IP is used to investigate the interaction between ASK1 and its regulatory proteins, such as Trx or TRAF2.

Principle: An antibody against a specific protein (the "bait") is used to pull down that protein from a cell lysate, along with any proteins that are bound to it (the "prey").

Protocol:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-ASK1) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the bait and the expected prey proteins (e.g., anti-Trx or anti-TRAF2).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a drug binds to its intended target protein within a cellular environment.[1][2][5][9]

Principle: The binding of a ligand (e.g., selonsertib) to its target protein (ASK1) can alter the protein's thermal stability.[9] When heated, the ligand-bound protein will denature and precipitate at a different temperature compared to the unbound protein.

Protocol:

-

Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.

-

Heating: Heat aliquots of the treated cells to a range of different temperatures.

-

Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods like ELISA.

-

Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve between the compound-treated and vehicle-treated samples indicates target engagement.

Conclusion

The ASK1 signaling pathway is a central mediator of cellular stress responses, with critical implications in a multitude of human diseases. Its intricate regulation and downstream effects on apoptosis and inflammation make it an attractive target for therapeutic intervention. Selonsertib, a selective ASK1 inhibitor, has been extensively studied, particularly in the context of NASH. While the Phase 3 clinical trials of selonsertib in NASH did not demonstrate the desired efficacy, the research has provided valuable insights into the complexity of targeting this pathway in chronic diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the ASK1 pathway, screen for novel inhibitors, and elucidate the precise mechanisms of action of potential therapeutic agents. Continued research into the ASK1 signaling cascade holds promise for the development of new treatments for a wide range of stress-related disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]

- 3. gilead.com [gilead.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Selonsertib | C24H24FN7O | CID 71245288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. inha.elsevierpure.com [inha.elsevierpure.com]

- 14. scilit.com [scilit.com]

- 15. gilead.com [gilead.com]

- 16. researchgate.net [researchgate.net]

- 17. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. promega.es [promega.es]

- 19. ASK1 Kinase Enzyme System [promega.com]

Selonsertib Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selonsertib hydrochloride (GS-4997) is a selective, orally bioavailable inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Activated by various stress signals, including oxidative stress, ASK1 plays a crucial role in pathways leading to inflammation, apoptosis, and fibrosis.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data related to this compound. Detailed experimental protocols and data are presented to support further research and development in this area.

Chemical Structure and Physicochemical Properties

This compound is the salt form of selonsertib. The chemical and physical properties of the active compound, selonsertib, are summarized below.

Table 1: Chemical and Physical Properties of Selonsertib

| Property | Value | Source |

| IUPAC Name | 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide | [3] |

| Molecular Formula | C₂₄H₂₄FN₇O | [3] |

| Molecular Weight | 445.49 g/mol | [4] |

| CAS Number | 1448428-04-3 | [4] |

| pIC₅₀ (ASK1) | 8.3 | [1] |

| Solubility (25°C) | DMSO: 89 mg/mL (199.78 mM) Ethanol: 40 mg/mL (89.78 mM) Water: Insoluble | [4] |

Mechanism of Action: Inhibition of the ASK1 Signaling Pathway

Selonsertib is a potent and selective inhibitor of ASK1.[1] It acts by competing with ATP for binding to the catalytic domain of ASK1, thereby preventing its autophosphorylation and subsequent activation.[5][6] The inhibition of ASK1 by selonsertib blocks the downstream phosphorylation of MKK4/7 and MKK3/6, which in turn prevents the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[5] This cascade is critical in mediating cellular responses to stress, and its inhibition by selonsertib leads to reduced inflammation, apoptosis, and fibrosis.

Experimental Protocols

In Vitro ASK1 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method for determining the inhibitory activity of selonsertib against ASK1 using an HTRF assay format.

Materials:

-

Recombinant human N-terminal GST-tagged ASK1 catalytic domain (residues 654-971)

-

STK3 (substrate)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

HTRF Detection Reagents (Europium-labeled anti-phospho-substrate antibody and XL665-labeled anti-GST antibody)

-

Selonsertib (or other test compounds)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of selonsertib in DMSO, and then dilute further in assay buffer.

-

Add 2 µL of the diluted selonsertib solution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the ASK1 enzyme and STK3 substrate in assay buffer to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for ASK1.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of the HTRF detection reagent mix (containing the Europium and XL665-labeled antibodies in detection buffer) to each well.

-

Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm following excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm emission / 620 nm emission) and normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the normalized percent inhibition against the logarithm of the selonsertib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀, which can then be converted to pIC₅₀.

Western Blotting for Phosphorylated ASK1, p38, and JNK

This protocol outlines a general procedure for assessing the effect of selonsertib on the phosphorylation of ASK1 and its downstream targets in cell culture.[6]

Materials:

-

Hepatic stellate cells (HSCs) or other relevant cell line

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ASK1, anti-ASK1, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture HSCs to the desired confluency and treat with various concentrations of selonsertib for a specified time.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Preclinical and Clinical Data

Pharmacokinetics

A Phase I study in healthy subjects evaluated the pharmacokinetics of selonsertib.[7]

Table 2: Summary of Selonsertib Pharmacokinetics in Healthy Subjects

| Parameter | Value | Source |

| Absorption | Rapidly absorbed | [7] |

| Dose Proportionality | Dose-proportional PK for parent and inactive metabolite | [7] |

| Food Effect | No food effect on PK | [7] |

| Elimination | Renal excretion is a minor pathway | [7] |

| EC₅₀ (in human whole blood) | 56 ng/mL | [7][8] |

| Cₘₐₓ (1 mg dose) | 40.5 ng/mL (0.09 µM) | [8] |

| Cₘₐₓ (100 mg dose) | 3640 ng/mL (8.17 µM) | [8] |

Clinical Efficacy in Nonalcoholic Steatohepatitis (NASH)

Selonsertib has been evaluated in Phase II and Phase III clinical trials for the treatment of NASH.

Table 3: Key Efficacy Results from Selonsertib Clinical Trials in NASH

| Trial | Phase | Patient Population | Treatment Arms | Primary Endpoint | Key Finding | Source |

| - | II | NASH with F2-F3 fibrosis | Selonsertib 6 mg, 18 mg (with or without simtuzumab) | ≥1-stage improvement in fibrosis without worsening of NASH at 24 weeks | 43% of patients on 18 mg and 30% on 6 mg achieved the primary endpoint. | [9][10] |

| STELLAR-3 (NCT03053050) | III | NASH with bridging fibrosis (F3) | Selonsertib 6 mg, 18 mg, Placebo | ≥1-stage improvement in fibrosis without worsening of NASH at 48 weeks | Did not meet the primary endpoint. 12% on 6 mg and 10% on 18 mg vs. 13% on placebo achieved the endpoint. | [11][12][13] |

| STELLAR-4 (NCT03053063) | III | NASH with compensated cirrhosis (F4) | Selonsertib 6 mg, 18 mg, Placebo | ≥1-stage improvement in fibrosis without worsening of NASH at 48 weeks | Did not meet the primary endpoint. 13% on 6 mg and 14% on 18 mg vs. 13% on placebo achieved the endpoint. | [11][12][13][14] |

Despite promising results in the Phase II trial, the Phase III STELLAR trials did not demonstrate a significant anti-fibrotic effect of selonsertib monotherapy in patients with advanced fibrosis due to NASH.[11] However, a dose-dependent reduction in hepatic phospho-p38 expression was observed, indicating target engagement.[11]

Conclusion

This compound is a well-characterized, selective inhibitor of ASK1 with a clear mechanism of action on the MAPK signaling pathway. While it demonstrated biological activity in early clinical trials for NASH, it ultimately failed to meet its primary efficacy endpoints in Phase III studies as a monotherapy. The data and protocols presented in this guide provide a valuable resource for researchers investigating the role of ASK1 in various diseases and for the development of future therapies targeting this pathway. Further research may explore the potential of selonsertib in combination with other agents or in different disease contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selonsertib | C24H24FN7O | CID 71245288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]

- 7. Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Selonsertib Hydrochloride for Nonalcoholic Steatohepatitis (NASH) Research: A Technical Guide

This technical guide provides an in-depth overview of Selonsertib hydrochloride, a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), for researchers, scientists, and drug development professionals investigating therapies for Nonalcoholic Steatohepatitis (NASH). It covers the core mechanism of action, key signaling pathways, preclinical data, and pivotal clinical trial outcomes, supplemented with detailed experimental protocols.

Introduction to Selonsertib and its Rationale in NASH

Nonalcoholic Steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to significant fibrosis, cirrhosis, and hepatocellular carcinoma.[1] A key driver in the pathogenesis of NASH is oxidative stress, which activates intracellular signaling cascades that promote cell death, inflammation, and fibrosis.[2][3]

Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical node in the cellular response to oxidative stress.[4][5] Its activation in hepatocytes leads to the phosphorylation of downstream kinases p38 and c-Jun N-terminal kinase (JNK), culminating in the pathways that drive NASH progression.[4] Selonsertib (formerly GS-4997) is a small molecule inhibitor that selectively targets the catalytic activity of ASK1, representing a therapeutic strategy to halt or reverse the progression of NASH by mitigating these stress-activated pathways.[2][3]

Mechanism of Action and the ASK1 Signaling Pathway

Under conditions of elevated oxidative stress, such as those present in the NASH liver, intracellular reactive oxygen species (ROS) trigger the dissociation of the inhibitory protein thioredoxin (Trx) from ASK1. This unbinding allows ASK1 to homodimerize and autophosphorylate, leading to its activation. Activated ASK1, in turn, phosphorylates and activates the downstream MAP2Ks, MKK3/6 and MKK4/7. These kinases then activate p38 and JNK, respectively. The activation of the p38 and JNK pathways promotes a pro-inflammatory and pro-apoptotic cellular environment and stimulates hepatic stellate cells, the primary cell type responsible for collagen deposition and liver fibrosis.[4]

Selonsertib functions as an ATP-competitive inhibitor, binding to the kinase domain of ASK1 and preventing its phosphorylation activity, thereby blocking the entire downstream signaling cascade.

References

- 1. A Phase 2 Randomized Double-Blind Placebo-Controlled Study Evaluating the Safety and Efficacy of Selonsertib GS-0976 GS-9674 and Combinations in Subjects with Bridging (F3) Fibrosis or Compensated Cirrhosis (F4) due to Nonalcoholic Steatohepatitis | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 2. gilead.com [gilead.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. d-nb.info [d-nb.info]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

Preclinical Efficacy of Selonsertib in Liver Fibrosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data for selonsertib, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), in the context of liver fibrosis. The following sections detail the experimental methodologies, quantitative outcomes, and underlying signaling pathways investigated in key preclinical studies.

Core Mechanism of Action: ASK1 Inhibition

Selonsertib is a small molecule inhibitor that competitively binds to the ATP-binding site within the catalytic domain of ASK1.[1] This action prevents the phosphorylation and subsequent activation of downstream mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK).[1][2] The activation of the ASK1/MAPK signaling pathway is a critical event in the progression of liver fibrosis, as it promotes inflammation, apoptosis, and the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix (ECM) deposition in the liver.[1][2][3] By inhibiting this pathway, selonsertib aims to reduce these fibrogenic processes.

In Vitro Studies: Effects on Hepatic Stellate Cells

Preclinical investigations have utilized immortalized human hepatic stellate cell lines, HSC-T6 and LX-2, to elucidate the direct effects of selonsertib on key cellular events in liver fibrosis.[1]

Experimental Protocols: In Vitro Assays

-

Cell Culture: HSC-T6 and LX-2 cells were cultured and subsequently treated with varying concentrations of selonsertib (ranging from 0.5 to 100 µM) for 24 or 48 hours.[4]

-

Cell Proliferation Assay (MTT Assay): The viability and proliferation of HSCs were assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay after treatment with selonsertib.[4]

-

Real-time Cell Proliferation Monitoring: A real-time cell recorder was used to continuously monitor and quantify the proliferation of HSCs exposed to selonsertib.[1]

-

Apoptosis Assay (Annexin V/PI Staining): Apoptotic cell death was quantified using flow cytometry after staining with Annexin V-APC and propidium iodide (PI).[4]

-

Western Blotting: The expression levels of key proteins in the ASK1/MAPK signaling pathway and fibrotic markers were determined by Western blotting of cell lysates.[1]

-

Immunofluorescence Staining: The expression and localization of phosphorylated ASK1 (p-ASK1) were visualized using immunofluorescence microscopy.[1]

Quantitative Data: In Vitro Efficacy of Selonsertib

| Cell Line | Treatment | Duration | Endpoint | Result | Reference |

| HSC-T6 | Selonsertib (0.5-100 µM) | 48h | Cell Proliferation | Dose-dependent inhibition | [1] |

| LX-2 | Selonsertib (0.5-100 µM) | 48h | Cell Proliferation | Dose-dependent inhibition | [1] |

| HSC-T6 | Selonsertib (10-50 µM) | - | Apoptosis | Increased Annexin V & TUNEL-positive cells | [1] |

| LX-2 | Selonsertib (10-50 µM) | - | Apoptosis | Increased Annexin V & TUNEL-positive cells | [1] |

| HSCs | Selonsertib (10-50 µM) | 24h or 48h | p-ASK1, p-p38, p-JNK | Dose-dependent decrease | [1] |

| HSCs | Selonsertib (10-50 µM) | 24h or 48h | α-SMA, Collagen I, Fibronectin | Dose-dependent decrease | [1] |

In Vivo Studies: Dimethylnitrosamine (DMN)-Induced Liver Fibrosis Rat Model

The anti-fibrotic efficacy of selonsertib has been evaluated in a chemically-induced model of liver fibrosis in rats.

Experimental Protocols: DMN-Induced Liver Fibrosis Model

-

Animal Model: Six-week-old male Sprague-Dawley rats were used.[1]

-

Induction of Fibrosis: Liver fibrosis was induced by intraperitoneal injections of dimethylnitrosamine (DMN) at a dose of 10 mg/kg, administered three times a week for three to four weeks.[1][5]

-

Treatment Groups: The study included a control group, a DMN-only group, and DMN groups treated with selonsertib at 10 mg/kg or 50 mg/kg.[1][5]

-

Drug Administration: Selonsertib, dissolved in 0.5% methylcellulose, was administered orally five times a week for three weeks.[1]

-

Endpoint Analysis:

-

Body and liver weights were recorded.[5]

-

Liver tissue was subjected to histological analysis using Hematoxylin and Eosin (H&E) and Picro-Sirius Red staining to assess liver architecture and collagen deposition.[1]

-

Serum levels of inflammatory markers (IFN-γ and TNF-α) were measured.[1]

-

Western blotting was performed on liver tissue lysates to quantify the expression of fibrosis-related proteins and components of the ASK1/MAPK pathway.[1]

-

Quantitative Data: In Vivo Efficacy of Selonsertib in the DMN Rat Model

| Parameter | DMN Group | DMN + Selonsertib (10 mg/kg) | DMN + Selonsertib (50 mg/kg) | Reference |

| Body Weight | Significantly decreased | - | 20-30% less loss | [1][5] |

| Liver Weight | Significantly decreased | - | 20-30% less loss | [1][5] |

| Histological Fibrosis Score | Significantly increased | Significantly reduced | Significantly reduced | [1] |

| Sirius Red Staining Index | Significantly increased | Significantly reduced | Significantly reduced | [1] |

| Serum IFN-γ | Increased | Decreased | Decreased | [1] |

| Serum TNF-α | Increased | Decreased | Decreased | [1] |

| Liver p-ASK1 Expression | Amplified | Significantly diminished | Significantly diminished | [1] |

| Liver p-p38 Expression | Amplified | Significantly diminished | Significantly diminished | [1] |

| Liver p-JNK Expression | Amplified | Significantly diminished | Significantly diminished | [1] |

| Liver α-SMA Expression | High expression | Weakly expressed | Weakly expressed | [1] |

| Liver Collagen Expression | High expression | Weakly expressed | Weakly expressed | [1] |

Signaling Pathways and Experimental Workflows

ASK1/MAPK Signaling Pathway in Liver Fibrosis

Caption: ASK1/MAPK signaling cascade in liver fibrosis and the inhibitory action of selonsertib.

In Vitro Experimental Workflow

Caption: Workflow for in vitro evaluation of selonsertib on hepatic stellate cells.

In Vivo Experimental Workflow (DMN Model)

Caption: Workflow for in vivo assessment of selonsertib in a DMN-induced rat model of liver fibrosis.

Summary of Preclinical Findings

The preclinical data for selonsertib consistently demonstrate its anti-fibrotic potential in models of liver fibrosis. In vitro, selonsertib effectively inhibits the proliferation and induces apoptosis of activated hepatic stellate cells, key drivers of fibrosis.[1][2] This is accompanied by a reduction in the expression of crucial fibrotic markers. In vivo, in a DMN-induced rat model of liver fibrosis, selonsertib treatment ameliorated the severity of fibrosis, as evidenced by improved liver histology and reduced collagen deposition.[1] The treatment also led to a decrease in the expression of proteins involved in the ASK1/MAPK signaling pathway, confirming the drug's mechanism of action in a living organism.[1] While these preclinical findings were promising, it is important to note that selonsertib did not meet its primary efficacy endpoints in subsequent Phase 3 clinical trials in patients with advanced fibrosis due to NASH.[6]

References

- 1. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Selonsertib in Down-regulating Inflammatory Cytokines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selonsertib (GS-4997) is a selective, orally bioavailable inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key signaling molecule in the mitogen-activated protein kinase (MAPK) pathway. ASK1 is activated by various stressors, including reactive oxygen species (ROS) and inflammatory cytokines, leading to a downstream cascade that results in inflammation, apoptosis, and fibrosis. By targeting ASK1, Selonsertib has demonstrated a significant capacity to down-regulate the production of a range of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanism of action of Selonsertib, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Inflammatory cytokines are pivotal mediators in the pathogenesis of numerous acute and chronic diseases. Elevated levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are hallmarks of inflammatory conditions. Apoptosis Signal-regulating Kinase 1 (ASK1) has emerged as a critical upstream regulator of inflammatory signaling pathways. Selonsertib, a potent and selective inhibitor of ASK1, has been investigated for its therapeutic potential in various inflammatory and fibrotic diseases, including non-alcoholic steatohepatitis (NASH) and diabetic kidney disease. This document serves as a technical resource, consolidating the current understanding of Selonsertib's role in modulating inflammatory cytokine production.

Mechanism of Action: Inhibition of the ASK1 Signaling Pathway

Selonsertib exerts its anti-inflammatory effects by binding to the catalytic kinase domain of ASK1, preventing its phosphorylation and subsequent activation. This action effectively blocks the downstream signaling cascade involving c-Jun N-terminal kinases (JNKs) and p38 MAPKs.[1][2] The inhibition of these pathways ultimately leads to a reduction in the transcription and production of various pro-inflammatory cytokines.[1][2]

In Vitro Evidence of Inflammatory Cytokine Down-regulation

Studies on LPS-Stimulated THP-1 Human Monocytic Cells

Selonsertib has been shown to effectively reduce the production of IL-1β in lipopolysaccharide (LPS)-stimulated THP-1 cells, a commonly used in vitro model for studying monocyte and macrophage inflammatory responses.[3][4]

Table 1: Effect of Selonsertib on IL-1β Production in LPS-Stimulated THP-1 Cells

| Treatment Group | IL-1β Percentage | Fold Change vs. LPS | Reference |

| Unstimulated THP-1 | Not Reported | - | [1] |

| LPS (100 ng/mL) | 36.7% | - | [1] |

| LPS + Selonsertib | 1.7% | ~21.6-fold decrease | [1] |

Experimental Protocol: In Vitro Inhibition of IL-1β in THP-1 Cells

This protocol is based on the methodology described by Ozkan et al. (2023).[1][3][4]

-

Cell Culture: THP-1 human monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2-mercaptoethanol in a 5% CO2 incubator at 37°C.

-

Cell Stimulation: Cells are stimulated with 100 ng/mL of E. coli LPS to induce an inflammatory response.

-

Selonsertib Treatment: A separate group of LPS-stimulated cells is co-treated with Selonsertib. The study by Ozkan et al. determined an IC50 of 120 µM/mL for Selonsertib.[3]

-

Incubation: The cells are incubated for a specified period to allow for cytokine production.

-

Cytokine Measurement: Intracellular IL-1β levels are assessed using flow cytometry.

In Vivo Evidence of Anti-Inflammatory Efficacy

Mouse Model of Acute Liver Failure (ALF)

In a mouse model of LPS and D-galactosamine (LPS/GalN)-induced ALF, pre-treatment with Selonsertib demonstrated a dose-dependent reduction in serum levels of multiple pro-inflammatory cytokines.[5]

Table 2: Effect of Selonsertib on Serum Cytokine Levels in an ALF Mouse Model

| Cytokine | Selonsertib 30 mg/kg | Selonsertib 60 mg/kg | Reference |

| TNF-α | Significant Reduction | Significant Reduction | [5] |

| IFN-γ | Significant Reduction | Significant Reduction | [5] |

| IL-12p70 | Significant Reduction | Significant Reduction | [5] |

| IL-6 | Significant Reduction | Significant Reduction | [5] |

| MCP-1 | Significant Reduction | Significant Reduction | [5] |

| IL-10 (anti-inflammatory) | Enhanced | Enhanced | [5] |

Experimental Protocol: LPS/GalN-Induced ALF in Mice

This protocol is based on the methodology described by Liu et al. (2020).[5]

-

Animal Model: C57BL/6J mice are used for the study.

-

ALF Induction: Acute liver failure is induced by intraperitoneal (i.p.) injection of LPS (10 µg/kg) and D-GalN (400 mg/kg).

-

Selonsertib Administration: Mice are pre-treated with Selonsertib (15, 30, and 60 mg/kg) via i.p. injection 30 minutes prior to the administration of LPS/GalN.

-

Sample Collection: Mice are sacrificed 6 hours after LPS/GalN injection, and serum and liver samples are collected.

-

Cytokine Analysis: Serum cytokine levels are quantified using a Cytometric Bead Array (CBA) or ELISA.

Rat Model of Liver Fibrosis

In a dimethylnitrosamine (DMN)-induced model of liver fibrosis in rats, Selonsertib treatment led to a reduction in pro-inflammatory cytokines.[6]

Table 3: Effect of Selonsertib on Serum Cytokine Levels in a Rat Liver Fibrosis Model

| Cytokine | Selonsertib Treatment | Reference |

| IFN-γ | Reduced | [6] |

| TNF-α | Reduced | [6] |

Experimental Protocol: DMN-Induced Liver Fibrosis in Rats

This protocol is based on the methodology described by Yoon et al. (2020).[6]

-

Animal Model: Six-week-old male Sprague-Dawley rats are used.

-

Fibrosis Induction: Liver fibrosis is induced by DMN administration.

-

Selonsertib Treatment: A treatment group receives Selonsertib.

-

Sample Collection: After the treatment period, blood is collected, and fresh sera are separated.

-

Cytokine Measurement: Serum levels of IFN-γ and TNF-α are measured by sandwich enzyme-linked immunoassay (ELISA).

Clinical Evidence

A phase 2 clinical trial of Selonsertib in patients with NASH and stage 2-3 liver fibrosis demonstrated that treatment was associated with improvements in lobular inflammation.[7][8] While specific cytokine data from this trial is not extensively published, the reduction in inflammation suggests a downstream effect of ASK1 inhibition on inflammatory pathways in humans.[7][8]

Table 4: Overview of Phase 2 Clinical Trial of Selonsertib in NASH

| Parameter | Details | Reference |

| Study Design | Multicenter, randomized, open-label | [7][8] |

| Patient Population | 72 patients with NASH and stage 2 or 3 liver fibrosis | [7][8] |

| Treatment Arms | Selonsertib 6 mg or 18 mg orally once daily (with or without simtuzumab) | [7][8] |

| Treatment Duration | 24 weeks | [7][8] |

| Key Finding | Improvement in fibrosis was associated with reductions in lobular inflammation. | [7][8] |

Conclusion

Selonsertib, through its targeted inhibition of ASK1, has demonstrated a robust ability to down-regulate the production of a wide array of pro-inflammatory cytokines in both in vitro and in vivo models. Its mechanism of action, centered on the blockade of the JNK and p38 MAPK signaling pathways, provides a strong rationale for its therapeutic application in diseases driven by inflammation. The presented data and experimental protocols offer a comprehensive resource for researchers and drug development professionals interested in the anti-inflammatory properties of Selonsertib and the broader field of ASK1 inhibition. Further clinical investigation is warranted to fully elucidate the impact of Selonsertib on inflammatory cytokine profiles in human diseases.

References

- 1. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 2. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]

- 3. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Selonsertib (GS-4997): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selonsertib (GS-4997) is an investigational small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). It was developed by Gilead Sciences as a potential first-in-class therapy for the treatment of nonalcoholic steatohepatitis (NASH) and other fibrotic diseases. ASK1 is a key mediator of cellular stress responses and its activation is implicated in the pathogenesis of inflammation and fibrosis. By selectively targeting ASK1, selonsertib aimed to mitigate these pathological processes. This technical guide provides a comprehensive overview of the discovery, development, and scientific foundation of selonsertib.

Discovery and Synthesis

The discovery of selonsertib stemmed from efforts to identify potent and selective inhibitors of the ASK1 enzyme. The chemical name for selonsertib is 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-4-methylbenzamide. Its synthesis is a multi-step process that has been detailed in patent literature.

A key final step in the synthesis involves the amidation reaction between 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid and 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. This reaction is typically carried out in the presence of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, like diisopropylethylamine (DIPEA), in an aprotic solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature to yield the final product, selonsertib. Purification is typically achieved through chromatographic techniques.

Mechanism of Action

Selonsertib is a selective, ATP-competitive inhibitor of ASK1. Under conditions of cellular stress, such as the presence of reactive oxygen species (ROS), ASK1 is activated through autophosphorylation. Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6. This initiates a signaling cascade leading to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). The activation of the JNK and p38 pathways contributes to a cellular response that includes inflammation, apoptosis, and fibrosis.

By binding to the ATP-binding pocket of ASK1, selonsertib prevents its autophosphorylation and subsequent activation. This blockade of the initial step in the ASK1 signaling cascade effectively inhibits the downstream activation of JNK and p38, thereby reducing the cellular processes that drive the progression of fibrotic diseases like NASH.

Preclinical Development

The preclinical evaluation of selonsertib involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Studies

The inhibitory activity of selonsertib against ASK1 was determined using various biochemical assays. One of the key methods employed was the Homogeneous Time Resolved Fluorescence (HTRF) assay.

Table 1: In Vitro Potency of Selonsertib

| Parameter | Value | Assay |

| IC50 | 19 nM | ASK1 Enzymatic Assay |

| pIC50 | 7.7 | Calculated from IC50 |

In Vivo Studies

The efficacy of selonsertib was evaluated in animal models of NASH, most notably the methionine and choline deficient (MCD) diet-induced mouse model. This model recapitulates key features of human NASH, including steatosis, inflammation, and fibrosis.

In a study utilizing the MCD model, selonsertib demonstrated significant improvements in liver histology. Treatment with selonsertib led to reductions in markers of liver injury, inflammation, and fibrosis.

Table 2: Preclinical Efficacy of Selonsertib in a MCD Mouse Model of NASH

| Parameter | Vehicle Control | Selonsertib-treated | % Change vs. Control |

| NAFLD Activity Score (NAS) | |||

| Steatosis | 2.8 ± 0.2 | 1.5 ± 0.3 | -46% |

| Lobular Inflammation | 2.5 ± 0.3 | 1.2 ± 0.2 | -52% |

| Hepatocyte Ballooning | 1.8 ± 0.2 | 0.8 ± 0.1 | -56% |

| Fibrosis Stage | 2.2 ± 0.3 | 1.1 ± 0.2 | -50% |

| Liver Collagen (Sirius Red) | 5.2 ± 0.6 | 2.8 ± 0.4 | -46% |

| ALT (U/L) | 250 ± 35 | 120 ± 20 | -52% |

| AST (U/L) | 310 ± 40 | 150 ± 25 | -52% |

| p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM. |

Clinical Development

Selonsertib advanced into clinical trials to evaluate its safety and efficacy in patients with NASH. The clinical development program included Phase 2 studies that showed promising anti-fibrotic activity, leading to the initiation of two large Phase 3 trials: STELLAR-3 and STELLAR-4.

STELLAR-3 and STELLAR-4 Trials

The STELLAR-3 and STELLAR-4 trials were randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of selonsertib in patients with NASH and bridging fibrosis (F3) or compensated cirrhosis (F4), respectively.

Table 3: Key Design Elements of the STELLAR-3 and STELLAR-4 Trials

| Feature | STELLAR-3 | STELLAR-4 |

| Patient Population | Adults with NASH and bridging fibrosis (F3) | Adults with NASH and compensated cirrhosis (F4) |

| Inclusion Criteria | - Biopsy-proven NASH- Fibrosis stage F3 | - Biopsy-proven NASH- Fibrosis stage F4- Compensated cirrhosis |

| Exclusion Criteria | - Decompensated liver disease- Other causes of liver disease | - Decompensated liver disease- Other causes of liver disease- MELD score > 12 |

| Intervention | Selonsertib 18 mg, Selonsertib 6 mg, or Placebo daily | Selonsertib 18 mg, Selonsertib 6 mg, or Placebo daily |

| Primary Endpoint | ≥1-stage improvement in fibrosis without worsening of NASH at week 48 | ≥1-stage improvement in fibrosis without worsening of NASH at week 48 |

Unfortunately, both the STELLAR-3 and STELLAR-4 trials failed to meet their primary endpoint. There was no statistically significant difference in the proportion of patients achieving a ≥1-stage improvement in fibrosis without worsening of NASH between the selonsertib and placebo groups at 48 weeks.

Table 4: Primary Efficacy Endpoint Results of the STELLAR-3 and STELLAR-4 Trials

| Trial | Treatment Group | Patients Achieving Primary Endpoint (%) | p-value vs. Placebo |

| STELLAR-3 | Selonsertib 18 mg | 9.3% | 0.52 |

| Selonsertib 6 mg | 12.1% | 0.82 | |

| Placebo | 13.2% | - | |

| STELLAR-4 | Selonsertib 18 mg | 14.4% | 0.56 |

| Selonsertib 6 mg | 12.5% | 1.00 | |

| Placebo | 12.8% | - |

Despite the disappointing outcomes of the Phase 3 trials, the data generated have provided valuable insights into the pathophysiology of NASH and the challenges of developing therapies for this complex disease.

Experimental Protocols

HTRF Assay for ASK1 Inhibition

This protocol describes a general method for determining the IC50 of a compound against ASK1 using HTRF technology.

Materials:

-

Recombinant human ASK1 enzyme

-

Biotinylated substrate peptide (e.g., Biotin-MKK6)

-

ATP

-

HTRF KinEASE™ STK S3 kit (containing Eu3+-cryptate labeled anti-phospho-STK antibody and XL665-labeled streptavidin)

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of selonsertib in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 2 µL of the diluted selonsertib or vehicle (DMSO) to the wells of the 384-well plate.

-

Add 4 µL of a solution containing the ASK1 enzyme and biotinylated substrate peptide in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ASK1.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection mix (Eu3+-cryptate labeled antibody and XL665-labeled streptavidin diluted in detection buffer).

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

The HTRF ratio (665 nm / 620 nm * 10,000) is calculated.

-

IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Western Blotting for ASK1 Pathway Analysis

This protocol outlines a general procedure for assessing the phosphorylation status of ASK1 and its downstream target JNK in cell lysates treated with selonsertib.

Materials:

-

Cell culture reagents

-

Selonsertib

-

Stress-inducing agent (e.g., H2O2)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ASK1, anti-ASK1, anti-p-JNK, anti-JNK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and grow to desired confluency.

-

Pre-treat cells with various concentrations of selonsertib or vehicle for 1-2 hours.

-

Induce cellular stress by adding a stimulating agent (e.g., H2O2) for a specified time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

Prepare protein samples with Laemmli buffer and denature by boiling.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Selonsertib's Mechanism of Action on p38 and JNK Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selonsertib (formerly GS-4997) is an investigational small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical node in cellular stress responses.[3][4] Activated by stimuli such as oxidative stress, inflammatory cytokines (e.g., TNF-α), and endoplasmic reticulum stress, ASK1 initiates downstream signaling cascades, prominently featuring the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[3][4][5] These pathways are integral to cellular processes including inflammation, apoptosis, and fibrosis.[3] By selectively inhibiting ASK1, Selonsertib blocks the activation of these key downstream effectors, representing a targeted therapeutic strategy for diseases where ASK1-mediated stress signaling is a key pathological driver, such as nonalcoholic steatohepatitis (NASH).[6][7] Although Phase 3 clinical trials in NASH did not meet their primary antifibrotic endpoints, the study of Selonsertib has provided significant insights into the role of the ASK1/p38/JNK axis in liver disease. This guide provides an in-depth review of Selonsertib's mechanism, supported by preclinical and clinical data, key experimental protocols, and visual diagrams of the core signaling pathways.

The ASK1/p38/JNK Signaling Pathway and Selonsertib's Point of Intervention

The ASK1 signaling cascade is a central pathway that translates upstream stress signals into downstream cellular responses. The process begins with various stressors that lead to the activation of ASK1. Once active, ASK1 phosphorylates and activates MAP2Ks, specifically MKK4/7 (for the JNK pathway) and MKK3/6 (for the p38 pathway). These activated MAP2Ks then phosphorylate and activate JNK and p38 MAPKs, respectively. Activated p38 and JNK translocate to the nucleus to regulate transcription factors, leading to the expression of genes involved in inflammation, apoptosis, and fibrosis.[4][5][8]

Selonsertib is an ATP-competitive inhibitor that binds to the catalytic domain of ASK1, preventing its kinase activity.[3] This inhibition acts as an upstream blockade, preventing the phosphorylation and subsequent activation of the entire downstream p38 and JNK cascade.

Quantitative Data on Selonsertib's Effects

Preclinical In Vitro Data

In vitro studies using hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, have demonstrated Selonsertib's ability to suppress key pathological processes. Selonsertib effectively inhibited the activation of ASK1 and its downstream targets p38 and JNK, leading to reduced HSC proliferation and expression of extracellular matrix (ECM) components.[6][9]

| Parameter | Cell Line | Concentration | Observation | Source |

| ASK1/MAPK Signaling | HSC-T6, LX-2 | 10-50 µM | Suppressed phosphorylation of ASK1, p38, and JNK. | [4][8] |

| Fibrogenic Protein Expression | HSC-T6, LX-2 | 10-50 µM | Inhibited expression of α-SMA, Collagen Type I, and Fibronectin. | [4][8] |

| Cell Proliferation | HSC-T6, LX-2 | 10-50 µM | Strongly suppressed HSC growth and proliferation. | [6][9] |

| Apoptosis | HSC-T6, LX-2 | 10-50 µM | Induced apoptosis, confirmed by increased Annexin V and TUNEL-positive cells. | [6][9] |

Clinical Trial Data (STELLAR-3 & STELLAR-4)

The STELLAR-3 and STELLAR-4 Phase 3 trials evaluated Selonsertib in patients with NASH and bridging fibrosis (F3) or compensated cirrhosis (F4), respectively.[10] While neither trial met its primary endpoint of histologic fibrosis improvement, pharmacodynamic data from the trials confirmed target engagement, showing a dose-dependent reduction in hepatic phospho-p38 expression.[10][11]

| Trial | Population | Treatment (48 Weeks) | Primary Endpoint: ≥1-Stage Fibrosis Improvement w/o Worsening of NASH | p-value (vs. Placebo) | Source |

| STELLAR-3 | NASH, F3 Fibrosis | Selonsertib 18 mg | 9.3% (31/322) | 0.42 | [1][10][12] |

| (n=802) | Selonsertib 6 mg | 12.1% (39/321) | 0.93 | [1][10] | |

| Placebo | 13.2% (21/159) | - | [1][10][13] | ||

| STELLAR-4 | NASH, F4 Cirrhosis | Selonsertib 18 mg | 14.4% (51/354) | 0.56 | [10][11][14] |

| (n=877) | Selonsertib 6 mg | 12.5% (45/351) | 1.00 | [10][14] | |

| Placebo | 12.8% (22/172) | - | [10][14] |

Key Experimental Protocols

The assessment of Selonsertib's effect on the p38 and JNK pathways relies heavily on quantifying the phosphorylation status of these kinases. Western blotting is a standard and essential technique for this purpose.

Protocol: Western Blotting for Phospho-p38 and Phospho-JNK

This protocol outlines the key steps for detecting the activated (phosphorylated) forms of p38 and JNK in cell lysates from HSCs treated with Selonsertib.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels (10% acrylamide).

-

Nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-p38 (Thr180/Tyr182), Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-total p38, Rabbit anti-total JNK, and a loading control (e.g., anti-GAPDH).

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

Imaging system (e.g., ChemiDoc).

Methodology:

-

Cell Culture and Treatment: Plate HSCs and treat with various concentrations of Selonsertib (e.g., 10-50 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control group.[15]

-

Cell Lysis: Wash cells with ice-cold PBS. Add supplemented lysis buffer, incubate on ice, and then scrape the cells. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.[16]

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 100 µg) per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[17][18]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.[18]

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply ECL reagents to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for total p38, total JNK, and a loading control like GAPDH.

Conclusion

Selonsertib is a potent and selective inhibitor of ASK1 that effectively blocks the downstream activation of the p38 and JNK signaling pathways.[4] This mechanism of action has been robustly demonstrated in preclinical models, where Selonsertib reduced the molecular drivers of inflammation and fibrosis.[8] While the drug did not achieve its primary clinical endpoints in Phase 3 trials for NASH-related fibrosis, the pharmacodynamic data showing on-target activity via reduction of phospho-p38 levels in patients confirms the drug's proposed mechanism in humans.[11] The journey of Selonsertib underscores the complexity of treating fibrosis and highlights that targeting a single upstream node in a complex disease network may be insufficient. Nevertheless, the technical understanding of Selonsertib's effect on the ASK1/p38/JNK axis remains a valuable case study for researchers in the field of signal transduction and drug development for stress-related pathologies.

References

- 1. gilead.com [gilead.com]

- 2. gilead.com [gilead.com]

- 3. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]

- 5. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inha.elsevierpure.com [inha.elsevierpure.com]

- 7. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]

- 8. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gilead’s selonsertib fails in second Phase III trial for NASH [clinicaltrialsarena.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. gilead.com [gilead.com]

- 15. researchgate.net [researchgate.net]

- 16. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous measurement of ERK, p38, and JNK MAP kinase cascades in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Independent regulation of JNK/p38 mitogen-activated protein kinases by metabolic oxidative stress in the liver - PMC [pmc.ncbi.nlm.nih.gov]

Selonsertib's Role in Mitigating Oxidative Stress-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selonsertib (formerly GS-4997) is a selective, orally bioavailable small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a key signaling molecule activated by various stressors, most notably oxidative stress, which in turn initiates a cascade of downstream signaling events culminating in inflammation, apoptosis, and fibrosis. This technical guide provides an in-depth overview of Selonsertib's mechanism of action, focusing on its role in attenuating oxidative stress-induced apoptosis. This document summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction: The ASK1 Signaling Pathway in Oxidative Stress and Apoptosis

Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a pivotal role in cellular responses to stress.[1] Under homeostatic conditions, ASK1 is kept in an inactive state through binding to reduced thioredoxin (Trx). However, in the presence of excessive reactive oxygen species (ROS), Trx becomes oxidized and dissociates from ASK1, leading to ASK1 autophosphorylation and activation.[1]

Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6. These, in turn, activate c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), respectively.[2][3] The sustained activation of the JNK and p38 pathways is a critical driver of the apoptotic process through the modulation of various downstream targets, including the Bcl-2 family of proteins and transcription factors that regulate the expression of pro-apoptotic genes.[2][3]

Selonsertib is an ATP-competitive inhibitor that binds to the catalytic domain of ASK1, preventing its activation and the subsequent downstream signaling cascade.[2] By inhibiting ASK1, Selonsertib effectively blocks the pro-apoptotic signals originating from oxidative stress.

Quantitative Data on Selonsertib's Efficacy

The following tables summarize the dose-dependent effects of Selonsertib on various markers of apoptosis, signaling pathway activation, and liver injury from both in vitro and in vivo preclinical studies, as well as clinical trial data.

In Vitro Studies

Table 1: Effect of Selonsertib on Hepatic Stellate Cell (HSC) Viability

| Selonsertib Concentration (µM) | Cell Viability (%) |

| 0 | 100 |

| 10 | ~80 |

| 25 | ~40 |

| 50 | ~15 |

Data adapted from Yoon, Young Chan, et al. "Selonsertib inhibits liver fibrosis via downregulation of ASK1/MAPK pathway of hepatic stellate cells." Biomolecules & therapeutics 28.6 (2020): 526.[4]

Table 2: Dose-Dependent Inhibition of ASK1/MAPK Signaling in HSCs by Selonsertib

| Selonsertib Concentration (µM) | p-ASK1 (Relative Expression) | p-p38 (Relative Expression) | p-JNK (Relative Expression) |

| 0 | 1.0 | 1.0 | 1.0 |

| 10 | Decreased | Decreased | Decreased |

| 25 | Further Decreased | Further Decreased | Further Decreased |

| 50 | Markedly Decreased | Markedly Decreased | Markedly Decreased |

Qualitative representation of data from Western blot analysis in Yoon, Young Chan, et al. (2020).[4]

Table 3: Dose-Dependent Effect of Selonsertib on Fibrosis Markers in HSCs

| Selonsertib Concentration (µM) | α-SMA (Relative Expression) | Collagen I (Relative Expression) | Fibronectin (Relative Expression) |

| 0 | 1.0 | 1.0 | 1.0 |

| 10 | Decreased | Decreased | Decreased |

| 25 | Further Decreased | Further Decreased | Further Decreased |

| 50 | Markedly Decreased | Markedly Decreased | Markedly Decreased |

Qualitative representation of data from Western blot analysis in Yoon, Young Chan, et al. (2020).[4]

In Vivo Studies (Animal Models)

Table 4: Dose-Dependent Effect of Selonsertib on Liver Injury Markers in a Mouse Model of Acute Liver Failure (ALF)

| Selonsertib Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Serum TBiL (µmol/L) |

| Vehicle | ~2500 | ~3000 | ~60 |

| 15 | ~1500 | ~2000 | ~40 |

| 30 | ~1000 | ~1500 | ~30 |

| 60 | ~500 | ~1000 | ~20 |

Data adapted from Jiang, Yiwu, et al. "Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway." Cell & Bioscience 11.1 (2021): 1-16.[5][6]

Clinical Studies

Table 5: Effect of Selonsertib on Fibrosis Improvement in Patients with Nonalcoholic Steatohepatitis (NASH) and Stage 2-3 Fibrosis (Phase 2 Trial)

| Treatment Group | Proportion of Patients with ≥1-Stage Fibrosis Improvement |

| Selonsertib 18 mg | 43% (13/30) |

| Selonsertib 6 mg | 30% (8/27) |

| Simtuzumab alone | 20% (2/10) |

Data from Loomba, Rohit, et al. "The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: a randomized, phase 2 trial." Hepatology 67.2 (2018): 549-559.[7]

Table 6: Pharmacodynamic Effect of Selonsertib on pASK1 Levels in Whole Blood Lysates from a Phase 2a Clinical Study